molecular formula C7H10N4O B8621495 6-(Ethylamino)pyridazine-3-carboxamide

6-(Ethylamino)pyridazine-3-carboxamide

Cat. No.: B8621495
M. Wt: 166.18 g/mol
InChI Key: TUGIIENNBQRTTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Ethylamino)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C7H10N4O and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

6-(ethylamino)pyridazine-3-carboxamide

InChI

InChI=1S/C7H10N4O/c1-2-9-6-4-3-5(7(8)12)10-11-6/h3-4H,2H2,1H3,(H2,8,12)(H,9,11)

InChI Key

TUGIIENNBQRTTI-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NN=C(C=C1)C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 6-chloropyridazine-3-carboxamide (28.5 g, 0.18 mol) in methanol (200 ml) was treated with aqueous ethylamine (70% solution, 77 ml). The reaction was heated at reflux for 3½ hours. The reaction was allowed to cool to ambient temperature and stand overnight. The precipitate was filtered and washed with a small volume of water and dried to give 6-(ethylamino)pyridazine-3-carboxamide as pink solid (8.9 g). [The filtrates were evaporated to a small volume diluted with cold water (100 ml) and more of the desired solid was filtered-off, washed with water and dried (12.8 g). Total yield (21.7 g, 72%)].
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
77 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 6-chloropyridazine-3-carboxamide (reference example 13, paragraphs 1 to 3) (28.5 g, 0.18 mol) in methanol (200 ml) was treated with aqueous ethylamine (70% solution, 77 ml). The reaction was heated at reflux for 31/2 hours. The reaction was allowed to cool to ambient temperature and stand overnight. The precipitate was filtered and washed with a small volume of water and dried to give 6-(ethylamino)pyridazine-3-carboxamide as pink solid (8.9 g). [The filtrates were evaporated to a small volume diluted with cold water (100 ml) and more of the desired solid was filtered-off, washed with water and dried (12.8 g). Total yield (21.7 g, 72%)].
Name
6-chloropyridazine-3-carboxamide
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
77 mL
Type
reactant
Reaction Step Two

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